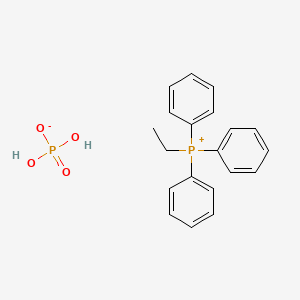
dihydrogen phosphate;ethyl(triphenyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogen phosphate;ethyl(triphenyl)phosphanium is a compound that combines the properties of dihydrogen phosphate and ethyl(triphenyl)phosphanium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen phosphate;ethyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with an appropriate alkyl halide to form the phosphonium saltThe reaction conditions often require the use of solvents such as tetrahydrofuran (THF) or diethyl ether and may involve the use of bases like butyl lithium to facilitate the formation of the ylide intermediate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrogen phosphate;ethyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts. These products have various applications in catalysis, organic synthesis, and material science.
Applications De Recherche Scientifique
Dihydrogen phosphate;ethyl(triphenyl)phosphanium has several scientific research applications:
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dihydrogen phosphate;ethyl(triphenyl)phosphanium involves its ability to form ylides, which are key intermediates in the Wittig reaction. . This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used to form ylides.
Triphenylphosphine oxide: A byproduct of many reactions involving triphenylphosphine.
Ethyltriphenylphosphonium bromide: A similar compound used in the synthesis of ylides.
Uniqueness
Dihydrogen phosphate;ethyl(triphenyl)phosphanium is unique due to its combination of the dihydrogen phosphate group with the ethyl(triphenyl)phosphanium moiety. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
57249-35-1 |
|---|---|
Formule moléculaire |
C20H22O4P2 |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
dihydrogen phosphate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.H3O4P/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-5(2,3)4/h3-17H,2H2,1H3;(H3,1,2,3,4)/q+1;/p-1 |
Clé InChI |
ICDVQSAIGKTSCF-UHFFFAOYSA-M |
SMILES canonique |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


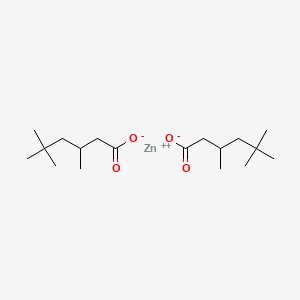
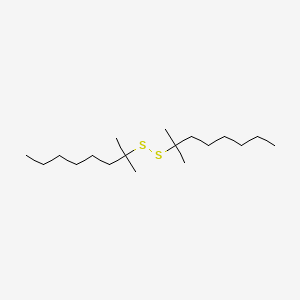
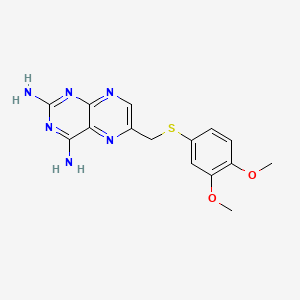

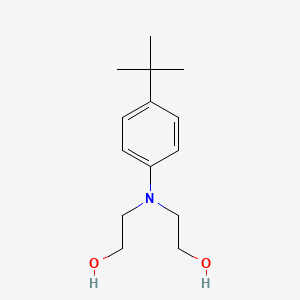

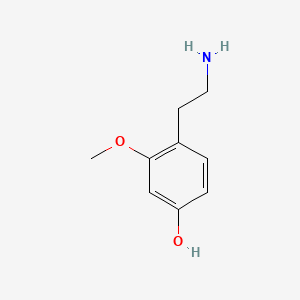

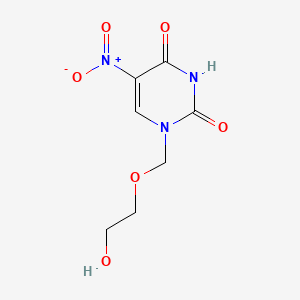
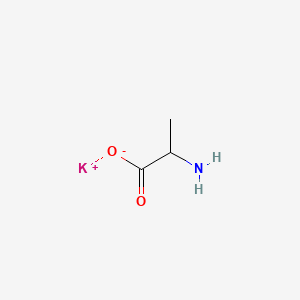
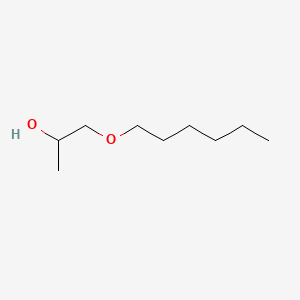
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)


